Octanol-Water Partition Coefficient (log Kow): A ~1-Unit Lipophilicity Increase Over the Acetate Ester
The estimated log Kow of 4-(3-oxobutyl)phenyl isobutyrate is 2.47 (KOWWIN v1.68), substantially higher than the 1.56 estimated for the acetate analog (cuelure/Q-lure) [1]. A Δlog Kow of approximately +0.91 indicates roughly 8-fold greater partitioning into octanol, implying significantly reduced aqueous solubility and enhanced affinity for lipid phases, biological membranes, and organic environmental compartments.
| Evidence Dimension | Octanol-water partition coefficient (log Kow) |
|---|---|
| Target Compound Data | log Kow = 2.47 (KOWWIN v1.68 estimate) |
| Comparator Or Baseline | 4-(3-Oxobutyl)phenyl acetate (cuelure): log Kow = 1.56 (KOWWIN v1.67 estimate); 4-(3-Oxobutyl)phenyl propionate: log Kow = 2.05 (KOWWIN v1.68 estimate); 4-(3-Oxobutyl)phenyl butyrate: log Kow = 2.61 (vendor estimate) |
| Quantified Difference | Δlog Kow (isobutyrate – acetate) ≈ +0.91; intermediate between propionate (2.05) and butyrate (2.61) |
| Conditions | Estimated by KOWWIN fragment-based model (US EPA EPI Suite); all values are computed, not experimentally measured |
Why This Matters
A log Kow difference of ~0.9 units predicts a 8-fold shift in octanol-water partitioning, directly impacting extraction efficiency, chromatographic retention, bioaccumulation potential, and passive membrane permeability—key considerations for analytical method development and environmental risk assessment.
- [1] The Good Scents Company. EPI System Summary for raspberry ketone isobutyrate (CAS 84962-67-4). Log Kow (KOWWIN v1.68 estimate) = 2.47. https://www.thegoodscentscompany.com/episys/ep1471411.html View Source
